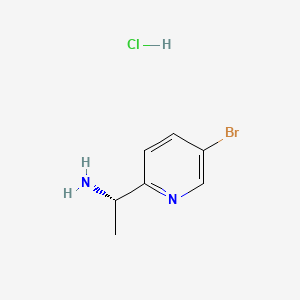

(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminopyridines. It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as acetonitrile or dichloromethane at controlled temperatures .

Industrial Production Methods

In industrial settings, the production of (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding aminopyridine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced aminopyridines, and various substituted pyridines depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride include:

- 2-(5-Bromopyridin-2-yl)ethanamine

- (S)-(5-Bromopyridin-2-yl)(phenyl)methanamine dihydrochloride

- 4-(5-Bromopyrimidin-2-yl)morpholine

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the ethanamine group, which can influence its reactivity and interactions in various chemical and biological contexts.

Biological Activity

(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride is a chiral compound with significant potential in medicinal chemistry and biological research. Its structure features a bromo-substituted pyridine ring and an ethanamine side chain, which are critical for its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in drug development.

- Molecular Formula : C7H9BrN2·HCl

- Molecular Weight : Approximately 237.52 g/mol

- Structure : The compound's unique structure includes a bromine atom on the pyridine ring, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The bromine atom enhances the compound's binding affinity, facilitating its role in modulating biological pathways.

Key Mechanisms:

- Receptor Binding : The compound can bind to neuropeptide receptors, influencing central nervous system (CNS) disorders such as anxiety and panic disorders .

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on cytochrome P450 (CYP) enzymes, although specific isoenzymes remain unidentified.

Biological Activity and Pharmacological Effects

The pharmacological profile of this compound reveals several important activities:

- CNS Effects : Research indicates that compounds with similar structures can affect neurotransmitter systems, potentially leading to therapeutic effects in anxiety and mood disorders.

- Antagonistic Properties : It has been noted for its antagonistic effects on neuropeptide S receptors, which are implicated in various CNS functions .

- Potential Toxicity : As with many chemical compounds, toxicity studies indicate that it may cause skin irritation and is harmful if ingested .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-1-(5-Bromopyridin-2-yl)ethanamine HCl | C7H9BrN2·HCl | Chiral structure; potential CYP inhibitor |

| 1-(5-Bromopyridin-2-yl)ethanamine | C7H8BrN2 | Lacks hydrochloride; used in similar applications |

| 2-Amino-5-bromopyridine | C5H6BrN | Exhibits different biological activities |

| 4-Bromo-N,N-diethylpyridin-2-amine | C10H14BrN | Larger alkyl substituents affecting solubility |

Study 1: Neuropeptide S System Modulation

In a study investigating the modulation of the neuropeptide S (NPS) system, compounds structurally related to this compound were evaluated for their antagonist activity at NPS receptors. The findings suggested that these compounds could significantly block NPS-induced effects in vivo, demonstrating their potential as therapeutic agents for anxiety-related disorders .

Study 2: Pharmacokinetic Properties

Pharmacokinetic studies of related compounds revealed rapid absorption into systemic circulation following administration, with peak plasma concentrations observed shortly after dosing. This suggests that this compound could have a favorable pharmacokinetic profile for further development .

Properties

IUPAC Name |

(1S)-1-(5-bromopyridin-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGKDUJWJNDXCO-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.